molecular formula C13H19FN2 B1517371 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine CAS No. 1092280-03-9

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Cat. No.: B1517371
CAS No.: 1092280-03-9
M. Wt: 222.3 g/mol
InChI Key: KCTXGEQZCXCRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine is a complex organic compound characterized by its molecular formula C₁₃H₁₉FN₂. This compound features a benzene ring substituted with a cyclohexyl group, a fluorine atom, and two amine groups, one of which is methylated. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine typically involves multiple steps, starting with the nitration of benzene to form nitrobenzene, followed by reduction to aniline

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions often use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Produces carboxylic acids and ketones.

  • Reduction: Results in the formation of amines and alcohols.

  • Substitution: Leads to the formation of various substituted benzene derivatives.

Scientific Research Applications

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used to develop new drugs, pesticides, and polymers.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes and leading to desired outcomes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine is unique due to its specific structural features and reactivity. Similar compounds include 1-N-cyclohexyl-2-fluoroaniline and 1-N-methyl-2-fluorobenzene-1,4-diamine. These compounds share similarities in their core structures but differ in the presence and position of substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(15)9-12(13)14/h7-9,11H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTXGEQZCXCRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092280-03-9
Record name 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Reactant of Route 3
Reactant of Route 3
1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Reactant of Route 4
Reactant of Route 4
1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Reactant of Route 5
Reactant of Route 5
1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Reactant of Route 6
Reactant of Route 6
1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.